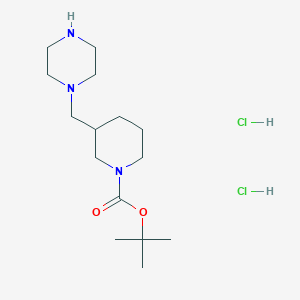

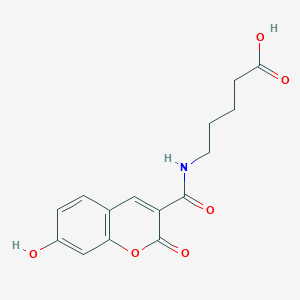

![molecular formula C18H19F3N6 B2556707 6-[4-(2,6-Dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 338962-60-0](/img/structure/B2556707.png)

6-[4-(2,6-Dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

Vue d'ensemble

Description

“6-[4-(2,6-Dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound with the molecular formula C18H19F3N6 . It is also known as "1-(2,6-dimethylphenyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine" .

Physical and Chemical Properties The molecular weight of this compound is 376.38 . Unfortunately, the search results did not provide specific information about its melting point, boiling point, or density .

Applications De Recherche Scientifique

Androgen Receptor Downregulation in Prostate Cancer

Research has identified derivatives of the compound as potential agents for downregulating the androgen receptor, which is a promising approach for the treatment of advanced prostate cancer. Modifications to the compound have led to the development of clinical candidates like AZD3514, which is being evaluated in Phase I clinical trials for patients with castrate-resistant prostate cancer (Bradbury et al., 2013).

Antidiabetic Applications

A study on triazolo-pyridazine-6-yl-substituted piperazines revealed their potential as anti-diabetic medications through inhibition of Dipeptidyl peptidase-4 (DPP-4) and insulinotropic activities. These compounds have shown promising results in improving antioxidant activities and reducing cytotoxicity, suggesting their utility in diabetes management (Bindu et al., 2019).

Antihistaminic and Anti-inflammatory Activities

Compounds synthesized from the chemical framework have demonstrated both antihistaminic activity and an inhibitory effect on eosinophil infiltration, suggesting their potential application in treating allergic conditions and possibly atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Antimicrobial Evaluation

Piperazine and triazolo-pyrazine derivatives synthesized from the chemical structure have been evaluated for their antimicrobial activities against various bacterial and fungal strains. Certain derivatives exhibited superior antimicrobial properties, highlighting their potential in developing new antimicrobial agents (Patil et al., 2021).

Safety and Hazards

The search results did not provide specific information about the safety and hazards of this compound .

Synthesis Analysis, Molecular Structure Analysis, Chemical Reactions Analysis, Mechanism of Action, and Future Directions Unfortunately, the search results did not provide specific information about these aspects of the compound .

Mécanisme D'action

Target of action

The compound “6-[4-(2,6-Dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine” is a triazole derivative. Triazole derivatives are known to interact with a variety of enzymes and receptors, showing versatile biological activities .

Mode of action

Triazole compounds are capable of forming hydrogen bonds with their target receptors due to their hydrogen bond accepting and donating characteristics . This can lead to specific interactions with different target receptors.

Biochemical pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Triazole derivatives have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on similar triazole derivatives .

Result of action

Based on the wide range of pharmacological activities exhibited by triazole derivatives, it can be inferred that the compound may have multiple effects at the molecular and cellular level .

Propriétés

IUPAC Name |

6-[4-(2,6-dimethylphenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N6/c1-12-4-3-5-13(2)16(12)26-10-8-25(9-11-26)15-7-6-14-22-23-17(18(19,20)21)27(14)24-15/h3-7H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCLCZFKPUJXFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2556626.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2556627.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2556634.png)

![[7-(Butylsulfanyl)-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2556635.png)

![7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2556638.png)

![3-Methyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2556639.png)

![1-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B2556642.png)

![3-benzyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2556646.png)

![5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2556647.png)